Orthoperiodic acid

Descripción

Propiedades

IUPAC Name |

pentahydroxy(oxo)-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLXDPFBEPBAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5IO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13444-71-8 (HIO4) | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883144 | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Solid | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10450-60-9 | |

| Record name | Periodic acid (H5IO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (H5IO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Periodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthoperiodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1D44L87G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Orthoperiodic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Orthoperiodic Acid (H₅IO₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for orthoperiodic acid (H₅IO₆), a potent oxidizing agent with significant applications in organic chemistry and life sciences. The document details two principal methodologies: a classic laboratory-scale synthesis suitable for research purposes and an industrial-scale electrochemical process. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary details to understand and implement these synthetic routes.

Laboratory-Scale Synthesis: Reaction of Barium Periodate with Nitric Acid

This established laboratory method involves the double displacement reaction between a barium periodate salt and nitric acid to yield this compound and insoluble barium nitrate.

Experimental Protocol

A standard laboratory preparation involves the treatment of tribarium dihydrogen orthoperiodate with nitric acid.[1] The subsequent precipitation of the less soluble barium nitrate allows for the isolation of this compound upon concentration of the mixture.[1]

Materials:

-

Tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂)

-

Concentrated Nitric Acid (HNO₃, specific gravity 1.42)

-

Distilled Water

Procedure:

-

Moisten 100 grams of barium periodate with 75 mL of water.[2]

-

Treat the moistened salt with 200 mL of colorless concentrated nitric acid.[2]

-

Upon concentrating the resulting mixture, barium nitrate, which is less soluble, will precipitate out of solution.[1]

-

Separate the precipitated barium nitrate by filtration.

-

The filtrate, a solution of this compound, can then be concentrated to crystallize the product.

Reaction Stoichiometry and Yield

The balanced chemical equation for this reaction is:

Ba₃(H₂IO₆)₂ + 6 HNO₃ → 3 Ba(NO₃)₂ + 2 H₅IO₆[1]

While specific yield data is not consistently reported across literature, careful execution of this procedure is expected to produce a good yield of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the laboratory synthesis of this compound.

Industrial-Scale Synthesis: Electrochemical Oxidation of Iodate

Modern industrial production of periodates, which can be subsequently converted to this compound, relies on the electrochemical oxidation of iodates.[1][3] This method is favored for its efficiency and the avoidance of harsh chemical oxidants.

Experimental Protocol and Parameters

The electrochemical oxidation of an alkaline solution of sodium iodate is a common industrial method.[1] More recent advancements have utilized boron-doped diamond (BDD) anodes for a more cost-efficient and environmentally friendly process.[4][5]

General Electrochemical Setup:

-

Anode: Lead dioxide (PbO₂) or Boron-Doped Diamond (BDD)[3][4]

-

Cathode: Stainless steel[6]

-

Electrolyte: An aqueous solution of sodium iodate (NaIO₃) under alkaline conditions.[1]

-

Cell Type: A divided cell with a membrane (e.g., Nafion) is often used to prevent the reduction of the product at the cathode.[6][7]

Key Process Parameters:

-

pH: Alkaline conditions are generally favored for better performance.[7]

-

Current Density: This is a critical parameter that is optimized for yield and efficiency.[7]

-

Temperature: Lower temperatures are often preferred.[7]

Reaction Mechanism

The core of this process is the oxidation of the iodate ion (IO₃⁻) to the periodate ion (IO₆⁵⁻) at the anode.

Anode (Oxidation): IO₃⁻ + 6OH⁻ → IO₆⁵⁻ + 3H₂O + 2e⁻[1]

Cathode (Reduction): 2H₂O + 2e⁻ → H₂ + 2OH⁻

Overall Reaction: NaIO₃ + H₂O → NaH₄IO₆ + H₂ (simplified representation)

Quantitative Data from Electrochemical Synthesis

The following table summarizes key parameters and results from recent studies on the electrochemical synthesis of periodate.

| Parameter | Value/Range | Anode Material | Yield/Current Efficiency | Reference |

| Current Density | 300 mA/cm² | BDD | Up to 86% Yield | [5][6] |

| pH | Alkaline | BDD | High current efficiency | [6][7] |

| Starting Material | Sodium Iodide | BDD | Cost-effective | [4][5] |

| Product Recovery | 94% (in regeneration) | - | - | [7] |

Electrochemical Synthesis Workflow Diagram

Caption: Electrochemical synthesis of periodate from iodate.

References

- 1. Periodic acid - Wikipedia [en.wikipedia.org]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. Periodate - Wikipedia [en.wikipedia.org]

- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and History of Periodic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of periodic acid, a significant oxidizing agent in organic chemistry and histology. The document outlines the initial discovery, the elucidation of its properties, and the development of its key applications, providing detailed experimental protocols from foundational publications.

The Discovery of Periodic Acid (1833)

Periodic acid was first discovered in 1833 by the German chemists Heinrich Gustav Magnus and C. F. Ammermüller.[1][2][3] Their work, published in Annalen der Physik und Chemie, detailed the synthesis of a new oxygen-containing iodine acid, which they named "Ueberjodsäure" (per-iodic acid).[4] This discovery marked the identification of iodine in its highest oxidation state, +7.

Original Experimental Protocol for the Synthesis of Periodic Acid

Materials:

-

Iodine

-

Sodium hydroxide

-

Chlorine gas

-

Silver nitrate

-

Distilled water

Procedure:

-

Preparation of Sodium Periodate: An alkaline solution of sodium iodate was first prepared by reacting iodine with a concentrated solution of sodium hydroxide. Chlorine gas was then passed through this hot solution to oxidize the iodate to periodate. The less soluble sodium periodate would precipitate upon cooling.

-

Preparation of Silver Periodate: The sodium periodate was dissolved in hot water and treated with a solution of silver nitrate. This resulted in the precipitation of sparingly soluble silver periodate.

-

Formation of Periodic Acid: The silver periodate precipitate was thoroughly washed and then suspended in water. The suspension was likely agitated or heated to facilitate the reaction of silver periodate with water, yielding periodic acid in solution and a precipitate of silver oxide.

-

Isolation of Periodic Acid: The solution was filtered to remove the silver oxide. The resulting aqueous solution of periodic acid was then concentrated by gentle heating to crystallize the acid.

Note: This reconstructed protocol is based on the general chemical knowledge and common laboratory practices of the era, as the specific quantities and reaction conditions from the original 1833 paper are not available in the searched resources.

Forms of Periodic Acid

Periodic acid exists in two main forms: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄).[1][5] this compound is the form that crystallizes from aqueous solutions and is a weak acid. Heating this compound under vacuum results in its dehydration to form metaperiodic acid.

| Property | This compound (H₅IO₆) | Metaperiodic Acid (HIO₄) |

| Molar Mass ( g/mol ) | 227.94 | 191.91 |

| Appearance | Colorless crystals | Colorless crystals |

| Structure | Octahedral IO₆⁵⁻ core | Tetrahedral IO₄⁻ core |

| Dehydration Temperature | ~100 °C (under vacuum) | - |

The Malaprade Reaction (1928)

A pivotal moment in the application of periodic acid in organic chemistry was the discovery of the Malaprade reaction in 1928 by the French chemist Léon Malaprade.[6][7][8][9] He reported that periodic acid could selectively cleave the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones).[6][8] This reaction proved to be immensely valuable for the structural elucidation of carbohydrates and other polyalcohols.[1]

Experimental Protocol for the Oxidation of Polyalcohols

Malaprade's 1928 publication in the Bulletin de la Société Chimique de France outlined the reaction of periodic acid with various polyalcohols. The following is a generalized protocol based on his work:

Materials:

-

Polyol (e.g., ethylene glycol, glycerol)

-

Periodic acid solution (of known concentration)

-

Sodium bicarbonate

-

Arsenious acid solution (standardized)

-

Iodine indicator

Procedure:

-

An aqueous solution of the polyol was prepared.

-

A measured excess of the standard periodic acid solution was added to the polyol solution.

-

The reaction mixture was allowed to stand at room temperature for a period sufficient for the oxidation to complete. The time required would vary depending on the specific polyol.

-

The solution was then neutralized with sodium bicarbonate.

-

The unreacted periodic acid was determined by titration with a standardized solution of arsenious acid, using an iodine-based indicator to detect the endpoint. The consumption of periodic acid could then be correlated to the amount of polyol that had reacted.

Note: This protocol is a general representation of the titrimetric method used in Malaprade's early work. Specific quantitative data from the 1928 paper, such as reaction times and molar equivalents for different polyols, are not available in the searched resources.

Caption: The signaling pathway of the Malaprade reaction.

The Periodic Acid-Schiff (PAS) Stain (1946)

The utility of periodic acid extended into the field of histochemistry with the development of the Periodic acid-Schiff (PAS) stain by J. F. A. McManus in 1946.[10] This staining method is used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules in tissue sections.

The principle of the PAS stain involves the oxidation of vicinal diols present in carbohydrates by periodic acid to form aldehydes. These aldehydes then react with Schiff's reagent to produce a characteristic magenta color.

Original Experimental Protocol for the PAS Stain

McManus's 1946 publication in Nature provided the foundational method for the PAS stain.

Materials:

-

Formalin-fixed tissue sections

-

0.5% aqueous solution of periodic acid

-

Schiff's reagent

-

Sulphurous acid rinses

-

Hematoxylin (for counterstaining)

-

Ethanol (for dehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Deparaffinization and Hydration: Paraffin-embedded tissue sections were deparaffinized in xylene and hydrated through a graded series of ethanol to distilled water.

-

Oxidation: The slides were immersed in a 0.5% aqueous solution of periodic acid for 2 minutes.

-

Washing: The slides were washed in running tap water and then rinsed in distilled water.

-

Staining: The slides were placed in Schiff's reagent for 15 minutes at room temperature.

-

Rinsing: The slides were rinsed in three changes of sulphurous acid, each for 2 minutes.

-

Washing: The slides were washed in running tap water for 5-10 minutes to develop the color.

-

Counterstaining: The sections were counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: The sections were dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.

Caption: Experimental workflow for the Periodic Acid-Schiff (PAS) stain.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. historyofscience.com [historyofscience.com]

- 4. Bulletin de la Société chimique de France. | Wellcome Collection [wellcomecollection.org]

- 5. Léon Malaprade – Wikipedia [de.wikipedia.org]

- 6. Bulletin de la Société Chimique de France,Memoires; ser.4, volumes 35-43 (1924-1928) : Société Chimique de France : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. scribd.com [scribd.com]

- 8. Léon Malaprade — Wikipédia [fr.wikipedia.org]

- 9. catalog.hathitrust.org [catalog.hathitrust.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Orthoperiodic Acid: Chemical Formula and Structure

This technical guide provides a comprehensive overview of the chemical formula, molecular structure, and experimental determination of orthoperiodic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Formula and Nomenclature

This compound, the highest oxoacid of iodine, possesses the chemical formula H₅IO₆ .[1][2][3][4][5][6][7][8] In this compound, iodine exists in its highest oxidation state of +7.[1][3][4][6][7] Alternative names for this compound include paraperiodic acid and iodic(VII) acid.[4] It is important to distinguish it from metaperiodic acid (HIO₄), which is a dehydrated form of this compound.[1][3][6][7]

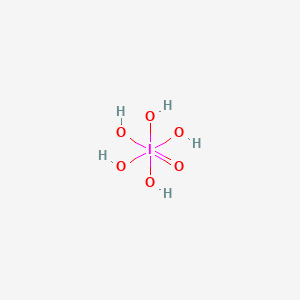

Molecular Structure

The molecular structure of this compound is characterized by a central iodine atom octahedrally coordinated to six oxygen atoms.[1][9][10] Five of these oxygen atoms are part of hydroxyl (-OH) groups, while one is a doubly bonded oxygen atom (oxo group, =O). This arrangement results in a slightly deformed IO₆ octahedron.[1][9][10] The molecule crystallizes in a monoclinic system with the space group P2₁/n, where individual octahedra are interconnected through bridging hydrogen atoms.[1][9]

Caption: Ball-and-stick model of the this compound molecule.

Quantitative Structural Data

The precise geometry of the this compound molecule has been determined through crystallographic studies. The bond lengths and angles provide insight into its electronic structure and reactivity.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| I-O Bond Lengths | |

| I=O | 1.78 Å |

| I-OH | 1.87–1.91 Å (5 bonds) |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of this compound and related compounds primarily relies on single-crystal X-ray diffraction.

Caption: Generalized workflow for X-ray crystallography.

Detailed Methodology:

-

Synthesis and Crystallization: this compound is synthesized, for instance, by treating a barium orthoperiodate with nitric acid.[1][3] Single crystals suitable for X-ray diffraction are then grown from an aqueous solution by slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the intensities and positions of the diffracted reflections.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the heavy atoms (iodine) are determined using methods like the Patterson function or direct methods. The positions of the lighter atoms (oxygen and hydrogen) are then located from difference Fourier maps. The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, both in laboratory and industrial settings.

Industrial Scale Production: The modern industrial production of this compound typically involves the electrochemical oxidation of a sodium iodate solution under alkaline conditions using a PbO₂ anode.[1][11] An alternative industrial method is the treatment of sodium iodate with chlorine gas in an alkaline medium.[1][11]

Laboratory Preparation: A common laboratory synthesis involves the reaction of tribarium dihydrogen orthoperiodate with nitric acid.[1][11] The less soluble barium nitrate precipitates out of the solution, allowing for the isolation of this compound upon concentration.[1]

Caption: Reaction for laboratory synthesis of this compound.

References

- 1. Periodic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikidata [wikidata.org]

- 3. grokipedia.com [grokipedia.com]

- 4. rockchemicalsinc.com [rockchemicalsinc.com]

- 5. This compound [webbook.nist.gov]

- 6. quora.com [quora.com]

- 7. Periodic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Periodic Acid Formula: Chemical Structure, Properties [pw.live]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Periodic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 11. nbinno.com [nbinno.com]

physical and chemical properties of orthoperiodic acid

An In-depth Technical Guide to Orthoperiodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (H₅IO₆). It includes quantitative data, summaries of experimental protocols, and visualizations of key chemical processes to serve as a valuable resource for professionals in research and development.

Physical Properties

This compound is a white, odorless, and hygroscopic crystalline solid.[1] It is the fully hydrated form of periodic acid and is notable for its solubility in water and alcohols.[1][2][3][4]

Table 1: Physical and Structural Properties of this compound

| Property | Value | References |

| Chemical Formula | H₅IO₆ | [2][5][6] |

| Molar Mass | 227.94 g/mol | [1][2][7] |

| Appearance | Colorless or white crystalline solid | [1][2][6] |

| Melting Point | 122-128.5 °C (decomposes) | [1][2][8] |

| Solubility | Soluble in water and alcohols | [1][2][4] |

| Crystal System | Monoclinic | [2][5][9] |

| Space Group | P2₁/n | [2][5][9] |

| Structure | Slightly deformed IO₆ octahedra linked by bridging hydrogens | [2][5][9] |

| I-O Bond Distances | Five bonds: 1.87–1.91 Å; One bond: 1.78 Å | [2][9][10] |

Chemical Properties

This compound is a powerful oxidizing agent, with iodine in its highest oxidation state of +7.[1][2][5] It is a weak polyprotic acid with several dissociation constants.

Table 2: Acidity of this compound

| Dissociation Step | Equation | pKₐ | References |

| First | H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ | 3.29 | [5][11] |

| Second | H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ | 8.31 | [5] |

| Third | H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ | 11.60 | [5] |

Thermal Decomposition

This compound is thermally unstable. Upon heating, it undergoes dehydration to form metaperiodic acid (HIO₄) and subsequently decomposes to iodine pentoxide (I₂O₅) at higher temperatures.[2][5]

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

A key reaction of this compound is the oxidative cleavage of vicinal diols (1,2-diols) to form two aldehyde or ketone fragments.[2][6][7] This reaction, known as the Malaprade reaction, is highly valuable in carbohydrate chemistry and for labeling saccharides.[1][2] The reaction proceeds through a cyclic periodate ester intermediate.

Experimental Protocols

Laboratory Synthesis of this compound

A standard laboratory-scale synthesis involves the reaction of a barium orthoperiodate salt with nitric acid.[1][2]

Methodology Summary:

-

Reaction: Tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂) is treated with nitric acid (HNO₃).

-

Precipitation: Barium nitrate (Ba(NO₃)₂), which has low solubility in the acidic medium, precipitates out of the solution.

-

Separation: The barium nitrate precipitate is removed by filtration.

-

Isolation: The remaining solution containing this compound is concentrated to induce crystallization.

Industrial Production

On an industrial scale, this compound is typically produced through the oxidation of sodium iodate.[2][12]

Methodology Summary: Two primary methods are employed:

-

Electrochemical Oxidation: A solution of sodium iodate in alkaline conditions is oxidized at a lead dioxide (PbO₂) anode.[2][5][12]

-

Chemical Oxidation: Sodium iodate is treated with chlorine gas under alkaline conditions.[2][12]

Safety and Handling

This compound is a strong oxidizing agent and is corrosive.[11][13] It can cause severe skin burns and eye damage.[13][14] Contact with combustible materials may lead to fire.[13][14]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[15] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from combustible materials and reducing agents.[6][14][15] The substance is hygroscopic and light-sensitive.[4]

-

Disposal: Neutralize with a suitable base before disposal, in accordance with local regulations.[6]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Periodic acid - Wikipedia [en.wikipedia.org]

- 3. Periodic acid | 10450-60-9 [chemicalbook.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Periodic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | 10450-60-9 | Benchchem [benchchem.com]

- 8. Showing Compound this compound (FDB013395) - FooDB [foodb.ca]

- 9. Periodic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. nbinno.com [nbinno.com]

- 13. szabo-scandic.com [szabo-scandic.com]

- 14. media.laballey.com [media.laballey.com]

- 15. fishersci.com [fishersci.com]

Orthoperiodic Acid: A Technical Guide for Researchers

CAS Number: 10450-60-9[1]

This technical guide provides an in-depth overview of orthoperiodic acid (H₅IO₆), a powerful oxidizing agent with significant applications in organic chemistry, biochemistry, and histopathology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety, and key experimental protocols.

Core Properties and Data

This compound is the highest oxoacid of iodine, with iodine in the +7 oxidation state.[2][3] It typically appears as white, odorless, and hygroscopic crystals.[2] It is one of two forms of periodic acid, the other being metaperiodic acid (HIO₄), which can be obtained by heating this compound.[2]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 10450-60-9 | [1] |

| Molecular Formula | H₅IO₆ | [1] |

| Molecular Weight | 227.94 g/mol | [1][2] |

| Appearance | White, odorless, hygroscopic crystals | [2] |

| Melting Point | 122 °C | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Iodine Oxidation State | +7 | [3] |

Safety Data Sheet Summary

This compound is a strong oxidizer and is corrosive.[2][4] It can cause severe skin burns and eye damage.[4] Contact with combustible material may cause fire.[4] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area or under a chemical fume hood.[5]

| Hazard Category | Description | Precautionary Measures |

| Oxidizing Solid | May intensify fire; strong oxidizer. | Keep away from heat and combustible materials.[4][6] |

| Skin Corrosion | Causes severe skin burns. | Wear protective gloves and clothing.[4][6] |

| Eye Damage | Causes serious eye damage. | Wear eye and face protection.[4][6] |

| Acute Toxicity | Harmful if swallowed. Corrosive to tissues. | Do not ingest. Seek immediate medical attention if swallowed.[4] |

| Environmental | Very toxic to aquatic life. | Avoid release to the environment. |

Mechanism of Action: Oxidative Cleavage of Vicinal Diols

A primary application of this compound is the selective oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones).[2][7][8] This reaction, often referred to as the Malaprade reaction, proceeds through the formation of a cyclic periodate ester intermediate.[7] The breakdown of this intermediate results in the cleavage of the carbon-carbon bond of the diol.[7]

Caption: Oxidative cleavage of a vicinal diol by this compound.

Experimental Protocols

The selective cleavage of vicinal diols makes this compound a valuable reagent in various experimental procedures, most notably in the structural analysis of carbohydrates and in histochemical staining.

Periodic Acid-Schiff (PAS) Staining for Carbohydrates

PAS staining is a widely used method in histology and pathology to detect polysaccharides such as glycogen, and mucosubstances in tissue sections.[2] The protocol involves the oxidation of vicinal diols in carbohydrates by periodic acid to form aldehydes, which then react with Schiff's reagent to produce a magenta color.

Materials:

-

0.5% Periodic Acid Solution: Dissolve 0.5 g of this compound in 100 ml of distilled water.

-

Schiff's Reagent

-

Mayer's Hematoxylin (for counterstaining)

-

Formalin-fixed, paraffin-embedded tissue sections

-

Distilled water

-

Running tap water

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through graded alcohols to distilled water.

-

Oxidation: Immerse the slides in 0.5% periodic acid solution for 5 minutes. This step oxidizes the vicinal diol groups in carbohydrates to aldehydes.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff's Reagent Treatment: Place the slides in Schiff's reagent for 15-30 minutes. This will result in a light pink coloration as the reagent reacts with the newly formed aldehyde groups.

-

Washing: Wash the slides in running tap water for 5-10 minutes. The color will develop into a deep pink or magenta.

-

Counterstaining: Counterstain with Mayer's hematoxylin for 1-2 minutes to stain the cell nuclei.

-

Final Washing: Wash in running tap water until the hematoxylin turns blue.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Glycogen, mucin, basement membranes, and certain fungi will stain a magenta or purple color.

-

Nuclei will be stained blue by the hematoxylin counterstain.

Caption: Workflow for Periodic Acid-Schiff (PAS) staining.

Conclusion

This compound is a versatile and potent oxidizing agent with well-defined properties and applications. Its ability to selectively cleave vicinal diols makes it an indispensable tool in both synthetic and analytical chemistry. Adherence to strict safety protocols is mandatory when handling this compound due to its corrosive and oxidizing nature. The experimental protocols provided herein serve as a foundation for its practical application in a research setting.

References

- 1. This compound [webbook.nist.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Periodic Acid Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 4. media.laballey.com [media.laballey.com]

- 5. fishersci.com [fishersci.com]

- 6. chemsupply.com.au [chemsupply.com.au]

- 7. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the pKa and Acid Dissociation Constants of Periodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of periodic acid, a crucial parameter for professionals in research, science, and drug development. Understanding the ionization behavior of periodic acid is essential for its application in various chemical and biological systems. This document outlines the established pKa values, details the experimental methodologies for their determination, and presents a visual representation of the dissociation process.

Data Presentation: Acid Dissociation Constants of Periodic Acid

Periodic acid exists in two primary forms in aqueous solution: orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄). The acid dissociation constants have been determined for this compound, which is a polyprotic acid. The pKa of metaperiodic acid has not been definitively determined.

The stepwise dissociation of this compound and its corresponding pKa and Ka values are summarized in the table below.

| Equilibrium | Acid Dissociation Constant (Ka) | pKa |

| H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ | 5.1 x 10⁻⁴ | 3.29 |

| H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ | 4.9 x 10⁻⁹ | 8.31 |

| H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ | 2.5 x 10⁻¹² | 11.60 |

Stepwise Dissociation of this compound

The following diagram illustrates the sequential loss of protons from this compound.

Caption: Stepwise dissociation of this compound.

Experimental Protocols for pKa Determination

The determination of acid dissociation constants is a fundamental practice in analytical chemistry. The following are detailed methodologies for key experiments applicable to the determination of the pKa values of periodic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1] This technique involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

A standard solution of the acid (e.g., 0.01 M this compound) is prepared in deionized water.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. The base solution should be carbonate-free to avoid interference.[1]

-

The ionic strength of the solution is typically maintained at a constant level (e.g., 0.1 M) using a salt such as KCl.

-

-

Titration Procedure:

-

A known volume of the periodic acid solution is placed in a thermostatted beaker with a magnetic stirrer.

-

A calibrated combined pH electrode is immersed in the solution.[2]

-

The titrant (NaOH solution) is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

For a polyprotic acid, the curve will exhibit multiple inflection points, each corresponding to an equivalence point.[3]

-

The pKa values are determined from the pH at the half-equivalence points.[3][4] At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and therefore, pH = pKa according to the Henderson-Hasselbalch equation.[3][4]

-

UV/Vis Spectrophotometry

This method is applicable if the acidic and basic forms of the substance exhibit different ultraviolet or visible light absorption spectra.[1][2]

Methodology:

-

Preparation of Solutions:

-

A series of buffer solutions with precisely known pH values spanning the expected pKa range are prepared.

-

A stock solution of periodic acid is prepared.

-

-

Spectral Measurement:

-

A small, constant aliquot of the periodic acid stock solution is added to each buffer solution.

-

The UV/Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

The spectra of the fully protonated and fully deprotonated forms of the acid are also recorded in strongly acidic and strongly basic solutions, respectively.

-

-

Data Analysis:

-

An analytical wavelength is chosen where the difference in absorbance between the acidic and basic forms is maximal.

-

The absorbance at this wavelength is plotted against the pH of the buffer solutions.

-

The resulting data typically form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near an ionizable group are often sensitive to the protonation state.[5][6]

Methodology:

-

Sample Preparation:

-

A series of samples are prepared by dissolving the acid in buffers of varying, precisely known pH values. D₂O can be used as the solvent to avoid a large water signal, though this can slightly alter pKa values.

-

-

NMR Data Acquisition:

-

¹H or other relevant nuclei (e.g., ¹²⁹I, if feasible) NMR spectra are acquired for each sample.

-

The chemical shift of a proton or another nucleus sensitive to the ionization state is monitored.

-

-

Data Analysis:

-

The chemical shift of the chosen nucleus is plotted against the pH of the solution.

-

This plot will typically yield a sigmoidal titration curve.[2]

-

The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[2] Modern NMR techniques can even determine pKa values in a single experiment by creating a pH gradient within the NMR tube.[5][6]

-

Conclusion

The acid dissociation constants of this compound are well-established, providing valuable information for its application in various scientific and industrial contexts. The experimental protocols outlined in this guide represent the fundamental techniques employed for the accurate determination of these crucial physicochemical parameters. For professionals in drug development and chemical research, a thorough understanding of these principles and methodologies is indispensable for the effective utilization of periodic acid and the interpretation of its chemical behavior.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

An In-depth Technical Guide to the Crystal Structure of Orthoperiodic Acid (H₅IO₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of orthoperiodic acid (H₅IO₆), a compound of significant interest in various chemical and pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental methodologies employed in its structural determination, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

This compound (H₅IO₆), also known as paraperiodic acid, is the highest oxoacid of iodine, with iodine in the +7 oxidation state. Its ability to act as a potent oxidizing agent and its involvement in the cleavage of vicinal diols makes it a valuable reagent in organic synthesis and for the structural analysis of carbohydrates. A thorough understanding of its three-dimensional structure is paramount for elucidating its reaction mechanisms and for the rational design of new catalysts and therapeutic agents. The crystal structure of this compound has been determined by both X-ray and neutron diffraction techniques, which have provided precise information about its atomic arrangement and bonding.

Crystallographic Data

The crystal structure of this compound has been well-characterized. It crystallizes in the monoclinic system with the space group P2₁/n. Detailed crystallographic data obtained from X-ray and neutron diffraction studies are summarized below for easy comparison.

Table 1: Crystallographic Data for H₅IO₆

| Parameter | X-ray Diffraction Data[1] | Neutron Diffraction Data |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 5.31 | 5.28 ± 0.02 |

| b (Å) | 18.36 | 18.35 ± 0.06 |

| c (Å) | 4.95 | 4.95 ± 0.02 |

| β (°) | 111°30' | 111.4 ± 0.2 |

| Z | 4 | 4 |

| Calculated Density (g·cm⁻³) | 3.37 | - |

| Experimental Density (g·cm⁻³) | 3.39 | - |

Molecular Geometry and Bonding

The fundamental structural unit of this compound is a slightly deformed octahedron of six oxygen atoms surrounding a central iodine atom (IO₆). Five of these oxygen atoms are protonated, forming hydroxyl groups, while one remains as an oxo group. This arrangement is interconnected through a network of hydrogen bonds.

Table 2: Selected Interatomic Distances in H₅IO₆ (from Neutron Diffraction)

| Bond | Bond Length (Å) |

| I-O (oxo) | 1.78 |

| I-O (hydroxyl) | 1.87 - 1.91 |

| O-H | ~0.96 (average) |

| O-H···O | 2.59 - 2.81 |

The IO₆ octahedron exhibits slight distortion from ideal octahedral geometry. While the precise O-I-O bond angles are not explicitly detailed in the foundational literature, the variation in I-O bond lengths clearly indicates this distortion. The shorter I-O bond length corresponds to the unprotonated oxygen atom, suggesting a degree of double bond character. The surrounding hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Experimental Protocols

The determination of the crystal structure of H₅IO₆ has relied on single-crystal X-ray and neutron diffraction techniques. Below are detailed methodologies for these key experiments.

Synthesis and Crystallization of this compound

A standard laboratory preparation of this compound suitable for single-crystal growth involves the following steps:

-

Reaction: A mixture of tribarium dihydrogen orthoperiodate (Ba₃(H₂IO₆)₂) is treated with nitric acid.

-

Precipitation and Separation: Upon concentrating the resulting mixture, barium nitrate (Ba(NO₃)₂), which is less soluble, precipitates out and is separated from the periodic acid solution.

-

Crystallization: The remaining solution of this compound is then subjected to slow evaporation at room temperature. This gradual process allows for the formation of well-defined single crystals suitable for diffraction studies.

Single-Crystal X-ray Diffraction

The initial determination of the crystal structure of H₅IO₆ was performed using single-crystal X-ray diffraction. A typical experimental workflow for such an analysis is as follows:

For the original structure determination of H₅IO₆, integrated multiple-film Weissenberg photographs were taken using Mo Kα radiation to record the intensities of the reflections. The intensities were measured densitometrically and corrected for Lorentz and polarization factors. The positions of the iodine atoms were deduced from Patterson projections, and the oxygen atoms were located using the vector convergence method. The final refinement of the atomic coordinates was carried out using the least-squares method.

Neutron Diffraction

Neutron diffraction studies were crucial for accurately locating the hydrogen atoms in the crystal structure, as hydrogen has a larger neutron scattering cross-section compared to its X-ray scattering.

In a typical neutron diffraction experiment for H₅IO₆, a single crystal is placed in a beam of monochromatic neutrons. The scattered neutrons are detected by a position-sensitive detector. The intensities of the collected reflections are then used in a refinement process, often the Rietveld method, to determine the precise atomic coordinates, including those of the hydrogen atoms. For the study of H₅IO₆, a neutron wavelength of 1.05 Å was used, and the intensities were corrected for the Lorentz effect. The final structure was refined using an anisotropic least-squares analysis.

Logical Relationships in the Crystal Structure

The crystal structure of this compound can be visualized as a network of interconnected IO₆ octahedra. These connections are primarily mediated by hydrogen bonds, creating a stable three-dimensional lattice.

This diagram illustrates the central role of hydrogen bonding in linking the individual IO₆ octahedra into a cohesive crystal structure. Each octahedron acts as both a donor and an acceptor of multiple hydrogen bonds, leading to a dense and stable network.

Conclusion

The crystal structure of this compound, H₅IO₆, has been thoroughly elucidated through X-ray and neutron diffraction studies. The key structural features include a slightly distorted IO₆ octahedron and an extensive network of hydrogen bonds that dictate the overall crystal packing. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in chemistry, materials science, and drug development, facilitating a deeper understanding of this important compound and its properties.

References

Technical Guide: Solubility of Orthoperiodic Acid in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of Orthoperiodic Acid

This compound is generally recognized as being soluble in polar solvents such as water and ethanol. However, precise quantitative data detailing its solubility across a range of temperatures is not widely published. The qualitative solubility is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Very Soluble |

| Ethanol | Soluble |

The lack of specific solubility data necessitates experimental determination for applications requiring precise concentrations, such as in drug development and kinetic studies.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a robust experimental protocol based on the widely accepted "shake-flask" method followed by gravimetric analysis is detailed below. This method is reliable for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle

A saturated solution is prepared by agitating an excess amount of the solid solute (this compound) in the solvent (water or ethanol) at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (H₅IO₆), analytical grade

-

Deionized water

-

Absolute ethanol

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes

-

Drying oven

Procedure

-

Preparation of Solvent: Prepare a sufficient volume of the desired solvent (deionized water or absolute ethanol).

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Place the stoppered conical flask in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process reaches equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish.

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtrate.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of this compound (decomposition starts around 130-140°C).

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Data Calculation:

-

Mass of the evaporating dish = M₁

-

Mass of the evaporating dish + filtrate = M₂

-

Mass of the evaporating dish + dry solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

-

Repeatability: Repeat the experiment at different temperatures to generate a solubility curve.

Visualizing Experimental and Conceptual Frameworks

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conceptual Relationship of Solubility

The solubility of a solid in a liquid is fundamentally dependent on the nature of the solute and solvent, as well as the temperature. This relationship is depicted in the diagram below.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in water and ethanol. While specific quantitative data is sparse in the literature, the detailed experimental protocol herein offers a clear pathway for researchers to generate reliable solubility data tailored to their specific needs. The provided diagrams further clarify the experimental process and the fundamental principles governing solubility. Accurate solubility data is paramount for the successful application of this compound in research and development.

Methodological & Application

Application Notes and Protocols for Vicinal Diol Cleavage Using Orthoperiodic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative cleavage of vicinal diols (1,2-diols) is a powerful transformation in organic synthesis, enabling the conversion of glycols into aldehydes and ketones. Among the reagents available for this purpose, orthoperiodic acid (H₅IO₆) and its salt, sodium periodate (NaIO₄), are particularly noteworthy for their selectivity and mild reaction conditions. This reaction, known as the Malaprade oxidation, has found widespread application in the structural elucidation of carbohydrates and the synthesis of complex organic molecules, including intermediates for active pharmaceutical ingredients (APIs).[1][2][3]

This compound offers a high degree of selectivity for vicinal diols, typically not cleaving other common functional groups, which is a significant advantage in the synthesis of complex molecules.[4] The reaction proceeds via a cyclic periodate ester intermediate, leading to the clean scission of the carbon-carbon bond between the two hydroxyl-bearing carbons.[4][5] This protocol provides an overview of the reaction, detailed experimental procedures, and its applications in drug development.

Reaction Mechanism

The cleavage of vicinal diols by this compound proceeds through the formation of a cyclic periodate ester. The mechanism involves the following key steps:

-

Formation of the Cyclic Intermediate: The vicinal diol reacts with this compound to form a cyclic periodate ester. This is a reversible step.[5]

-

C-C Bond Cleavage: The cyclic intermediate undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl groups (aldehydes or ketones). The iodine atom is reduced from I(VII) to I(V) in the form of iodic acid (HIO₃).[6]

Caption: Mechanism of vicinal diol cleavage by this compound.

Applications in Research and Drug Development

The Malaprade oxidation is a valuable tool in both academic research and the pharmaceutical industry. Its high selectivity and reliability make it suitable for the late-stage functionalization of complex molecules.[2]

Key Applications:

-

Carbohydrate Chemistry: Historically, periodic acid cleavage has been instrumental in the structural elucidation of sugars and polysaccharides.[7][8][9] By analyzing the fragments produced, the positions of glycosidic linkages and the ring size of monosaccharides can be determined.

-

Synthesis of Chiral Building Blocks: The cleavage of chiral diols derived from natural sources, such as tartaric acid or mannitol, provides access to valuable chiral synthons for the synthesis of enantiomerically pure compounds.

-

Active Pharmaceutical Ingredient (API) Synthesis: The Malaprade reaction is employed in the synthesis of intermediates for various APIs. For instance, it has been used to generate aldehyde moieties in a single step during the synthesis of a benzazepine core.[2] While direct application in the synthesis of blockbuster drugs like Oseltamivir or Linezolid is not prominently reported, the principle of generating key carbonyl intermediates from diols is a widely applicable strategy in medicinal chemistry. The reaction's compatibility with many functional groups allows for its use in complex synthetic routes.[2] For example, the synthesis of taxane analogues, which are important in cancer therapy, has utilized the Malaprade oxidation for late-stage functionalization.[2]

Quantitative Data

The yield and reaction time of the Malaprade oxidation are dependent on the substrate structure, solvent, and temperature. Generally, the reaction is fast and high-yielding.[10]

| Substrate (Vicinal Diol) | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (1R,2R)-1,2-Diphenylethane-1,2-diol | H₅IO₆ | Dioxane/H₂O | Room Temp. | 10 min | >95 | General textbook knowledge |

| 1,2-Cyclohexanediol (cis) | HIO₄ | H₂O | 25 | Fast | High | [11] |

| 1,2-Cyclohexanediol (trans) | HIO₄ | H₂O | 25 | Slower | High | [11] |

| Glycerol | NaIO₄ | H₂O | Room Temp. | - | Quantitative | [12] |

| Protected Mannitol Derivative | NaIO₄ | CH₂Cl₂/H₂O | Room Temp. | 2 h | 95 | [13] |

Experimental Protocols

General Protocol for Vicinal Diol Cleavage

This protocol describes a general procedure for the oxidative cleavage of a vicinal diol on a preparative scale.

Materials:

-

Vicinal diol

-

This compound (H₅IO₆) or Sodium periodate (NaIO₄) (1.1 - 1.5 equivalents)

-

Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Methanol, Water, or a mixture)

-

Sodium bicarbonate (NaHCO₃) or Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

-

Dissolve the vicinal diol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve the periodic acid reagent in the same solvent or a co-solvent.

-

Slowly add the periodic acid solution to the diol solution at room temperature or while cooling in an ice bath, depending on the reactivity of the substrate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃ to destroy any excess periodate.

-

If the product is soluble in an organic solvent, perform an extraction. Add an organic solvent and water to the reaction mixture and separate the layers.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

Caption: A typical experimental workflow for vicinal diol cleavage.

Safety Precautions

-

This compound is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

The reaction can be exothermic, especially on a large scale. Proper temperature control is recommended.

-

Always work in a well-ventilated fume hood.

Troubleshooting

Even though the Malaprade reaction is generally reliable, issues such as low yield or incomplete reaction can occur.

Caption: Logical relationships for troubleshooting the Malaprade reaction.

References

- 1. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04764K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Malaprade Glycol Oxidative Cleavage | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for Periodic acid-Schiff (PAS) staining, a fundamental histochemical method used to detect polysaccharides, such as glycogen, and mucosubstances, such as glycoproteins, glycolipids, and mucins, in tissue samples.[1] This technique is invaluable in various research and diagnostic applications, including the study of glycogen storage diseases, the identification of adenocarcinomas, and the visualization of fungal organisms.[1][2]

Principle of PAS Staining

The PAS staining method is based on the chemical reactivity of carbohydrates to periodic acid oxidation.[3] The core principle involves two main chemical reactions:

-

Oxidation: Periodic acid (HIO₄) selectively oxidizes vicinal diols (glycol groups) present in carbohydrates. This reaction breaks the carbon-carbon bonds of these groups and forms dialdehydes.[3][4]

-

Coloration: The newly formed aldehyde groups then react with Schiff reagent, a colorless solution of basic fuchsin. This reaction results in the formation of a vibrant magenta-colored complex, visually highlighting the location of the target carbohydrates within the tissue.[4][5] A counterstain, such as hematoxylin, is often used to stain the cell nuclei, providing contrast to the magenta-stained components.[6]

Applications in Research and Drug Development

PAS staining is a versatile tool with numerous applications in both basic research and preclinical studies:

-

Metabolic Diseases: It is widely used to detect glycogen deposits in the liver, which is crucial for studying glycogen storage diseases.[4][5]

-

Oncology: PAS staining helps in the diagnosis of various cancers. For instance, adenocarcinomas often secrete neutral mucins that stain positive with PAS.[1] It can also be used to identify glycogen granules in tumors of the bladder, kidney, ovary, and pancreas.[7][8]

-

Nephrology: The thickness of the glomerular basement membrane can be visualized with PAS staining, aiding in the assessment of renal diseases.[4][8]

-

Infectious Diseases: The cell walls of fungi contain a high carbohydrate content and therefore stain magenta with PAS, making it a useful tool for identifying fungal infections in tissue samples.[1][4]

-

Gastroenterology: It is used to detect mucins in the gastrointestinal tract.[6]

-

Dermatology: PAS staining can be used to identify eosinophilic globoid bodies, known as Kamino bodies.[6]

Experimental Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions

| Reagent | Preparation | Storage |

| 0.5% Periodic Acid Solution | Dissolve 0.5 g of periodic acid in 100 ml of distilled water.[6] | Store at 4°C. |

| Schiff Reagent | Commercially available Schiff reagent is recommended for consistency. To test the reagent's quality, add a few drops to 10 ml of 37% formalin; a rapid change to a red-purple color indicates a good reagent.[9][10] A delayed reaction producing a deep blue-purple suggests deterioration.[10] | Store in a dark, cool environment, protected from light and heat.[3] |

| Mayer's Hematoxylin | Commercially available Mayer's hematoxylin is recommended. | Store at room temperature. |

Staining Procedure

| Step | Procedure | Time |

| 1. Deparaffinization and Rehydration | Deparaffinize tissue sections in xylene and rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.[4] | ~15-20 minutes |

| 2. Oxidation | Immerse slides in 0.5% Periodic Acid Solution.[6][10] | 5 minutes |

| 3. Rinsing | Rinse slides thoroughly in several changes of distilled water.[6][11] | 2-3 minutes |

| 4. Schiff Reagent Treatment | Place slides in Schiff reagent. Sections will turn a light pink color.[6][10] | 15 minutes |

| 5. Washing | Wash slides in running lukewarm tap water. The color will intensify to a dark pink or magenta.[6][10] | 5-10 minutes |

| 6. Counterstaining | Counterstain with Mayer's hematoxylin to stain the nuclei.[6][10] | 1 minute |

| 7. Rinsing | Wash slides in running tap water.[6][10] | 5 minutes |

| 8. Dehydration and Mounting | Dehydrate the sections through graded alcohols, clear in xylene, and mount with a synthetic mounting medium.[6][12] | ~10-15 minutes |

Expected Results

-

PAS-Positive Structures: Glycogen, mucin, basement membranes, and fungal cell walls will stain a magenta or purple color.[10][13]

-

Nuclei: Will be stained blue or purple by the hematoxylin counterstain.[7]

-

Background: Will typically stain a pale pink or blue, depending on the tissue and counterstain.[10]

Visualization of the PAS Staining Workflow

Caption: Workflow of the Periodic Acid-Schiff (PAS) staining protocol.

Chemical Principle of PAS Staining

Caption: The two-step chemical reaction underlying PAS staining.

References

- 1. Periodic acid–Schiff stain - Wikipedia [en.wikipedia.org]

- 2. Exploring PAS Staining: Key Applications in Pathological Diagnosis [celnovte.com]

- 3. Periodic Acid-Schiff (PAS) Staining: A Histopathology Essential for Detecting Carbohydrates and Beyond [celnovte.com]

- 4. laboratorytests.org [laboratorytests.org]

- 5. Periodic acid-Schiff (PAS) Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 6. microbenotes.com [microbenotes.com]

- 7. studymicrobio.com [studymicrobio.com]

- 8. What is PAS Staining? - Creative Bioarray [histobiolab.com]

- 9. kumc.edu [kumc.edu]

- 10. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. PAS Staining - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

Orthoperiodic Acid: A Versatile Reagent for Oxidative Cleavage in Organic Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoperiodic acid (H₅IO₆) is a powerful and selective oxidizing agent that has found significant application in modern organic synthesis. As the highest oxoacid of iodine, with iodine in the +7 oxidation state, it is particularly renowned for its ability to cleave carbon-carbon bonds in a variety of 1,2-difunctionalized compounds.[1] This property makes it an invaluable tool for structural elucidation, particularly in carbohydrate chemistry, and for the synthesis of valuable carbonyl compounds.[2][3] this compound exists in equilibrium with metaperiodic acid (HIO₄) in aqueous solutions, with the ortho form being favored in water.[4] For many synthetic applications, either the acid itself or its salts, such as sodium periodate (NaIO₄), are used.[5] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound and its salts.

Key Applications in Organic Synthesis

This compound's utility in organic synthesis is centered on its ability to effect specific oxidative cleavages. The most prominent applications include:

-

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction): The hallmark application of this compound is the cleavage of 1,2-diols to form two carbonyl compounds (aldehydes or ketones).[6] This reaction, known as the Malaprade reaction, proceeds through a cyclic periodate ester intermediate and is typically high-yielding and specific for vicinal diols.[7]

-

Oxidation of α-Hydroxy Ketones and α-Hydroxy Aldehydes: this compound can also oxidize α-hydroxy carbonyl compounds. The reaction is believed to proceed through the hydrate of the carbonyl group, which then behaves as a vicinal diol and undergoes cleavage.[1]

-

Oxidative Cleavage of Epoxides: Epoxides can be cleaved by periodic acid to yield aldehydes. This reaction likely proceeds through the formation of a 1,2-diol intermediate, which is then cleaved in situ.[8]

-

Applications in Carbohydrate Chemistry: The selective cleavage of vicinal diols makes periodic acid an essential reagent for the structural analysis of sugars and for the modification of carbohydrates.[3]

-

Role in Drug Synthesis: Periodate-mediated oxidations are employed in the synthesis of complex molecules, including intermediates for antiviral drugs. For instance, it has been utilized in synthetic routes towards oseltamivir.[8]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative applications of periodate-mediated oxidations.

Table 1: Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| trans-1,2-Cyclohexanediol | H₅IO₆ | Acetonitrile/Water | Room Temp. | 1 | Adipaldehyde | Not specified |

| 1,2-Ethanediol | H₅IO₆ | Water | Room Temp. | 0.5 | Formaldehyde | Quantitative |

| D-Mannitol (partially protected) | NaIO₄ | Not specified | Not specified | Not specified | Corresponding Aldehyde | Low |

Table 2: Oxidative Cleavage of Epoxides

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| Styrene Oxide | NaIO₄ | Dichloromethane/Water | Room Temp. | 24 | Benzaldehyde | 91 |

| 1,2-Epoxyoctane | NaIO₄ | Acetonitrile/Water | Room Temp. | 24 | Heptanal | 85 |

| Cyclohexene Oxide | NaIO₄ | Dichloromethane/Water | Room Temp. | 24 | Adipaldehyde | 78 |

Table 3: Oxidation of α-Hydroxy Ketones

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| Benzoin | H₅IO₆ | Acetic Acid | 100 | 1 | Benzoic Acid | >90 |

Experimental Protocols

Protocol 1: General Procedure for the Oxidative Cleavage of a Vicinal Diol (Malaprade Reaction)

This protocol is a general guideline for the cleavage of a 1,2-diol to its corresponding carbonyl compounds.

Materials:

-

Vicinal diol (1.0 eq)

-

This compound (H₅IO₆) or Sodium periodate (NaIO₄) (1.1 - 1.5 eq)

-

Solvent (e.g., Water, Dioxane/Water, Methanol/Water, Acetonitrile/Water)

-

Sodium bicarbonate (for reactions with acid-sensitive groups)

-

Dichloromethane or Diethyl ether for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the vicinal diol in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

If the substrate contains acid-sensitive functional groups, add sodium bicarbonate (1.5-2.0 eq) to buffer the reaction mixture.

-

Slowly add a solution of this compound or sodium periodate in the same solvent to the stirred solution of the diol at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess periodate.

-

If the product is soluble in an organic solvent, extract the aqueous mixture with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or distillation as required.

Protocol 2: Oxidative Cleavage of an Epoxide to Aldehydes

This protocol is adapted from a procedure using sodium periodate for the cleavage of epoxides.[8]

Materials:

-

Epoxide (1.0 eq)

-

Sodium periodate (NaIO₄) (2.0 - 5.0 eq)

-

Solvent (e.g., Dichloromethane/Water, Acetonitrile/Water)

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the epoxide and the chosen solvent system.

-

Add finely powdered sodium periodate to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

After completion, filter the reaction mixture to remove insoluble salts.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Oxidation of an α-Hydroxy Ketone (Benzoin to Benzoic Acid)

This protocol describes the oxidation of benzoin to benzoic acid using this compound.

Materials:

-

Benzoin (1.0 eq)

-

This compound (H₅IO₆) (2.0 eq)

-

Glacial acetic acid

-

Standard glassware for heating under reflux

Procedure:

-

In a round-bottom flask, dissolve benzoin in glacial acetic acid.

-

Add this compound to the solution.

-

Attach a reflux condenser and heat the mixture at 100°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude benzoic acid from hot water to obtain the purified product.

Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows described in these application notes.

References